

In-Depth Technical Guide: 5-Bromo-2,3-dimethoxypyridine (CAS: 52605-98-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2,3-dimethoxypyridine

Cat. No.: B1280217

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Properties

5-Bromo-2,3-dimethoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic molecules for pharmaceutical and materials science applications. Its chemical structure, featuring a bromine atom at the 5-position and two methoxy groups at the 2- and 3-positions, allows for strategic functionalization, primarily through palladium-catalyzed cross-coupling reactions.

Property	Value	Reference
CAS Number	52605-98-8	[1][2][3]
Molecular Formula	C ₇ H ₈ BrNO ₂	[1][2]
Molecular Weight	218.05 g/mol	[1][2]
Appearance	White to pale yellow semi-solid	[4]
Melting Point	32°C	[4]
Boiling Point	222.68 °C at 760 mmHg	[5]
Density	1.485 g/cm ³	[5]
SMILES	<chem>COC1=CC(Br)=CN=C1OC</chem>	[1]
InChI Key	VSXDRIVAPWWONE-UHFFFAOYSA-N	[2]

Spectroscopic Data

While a publicly available, experimentally-verified spectrum for **5-Bromo-2,3-dimethoxypyridine** is not readily available in the searched literature, typical chemical shifts for similar brominated and methoxylated pyridine derivatives can be inferred from spectroscopic databases and related literature. The expected proton (¹H) and carbon-13 (¹³C) NMR spectral data would be crucial for its identification and purity assessment.

Expected ¹H NMR Resonances:

- Aromatic protons on the pyridine ring would appear as distinct signals.
- Two singlets corresponding to the two methoxy groups (-OCH₃) would be present.

Expected ¹³C NMR Resonances:

- Carbon atoms of the pyridine ring, with shifts influenced by the bromine and methoxy substituents.
- Two signals corresponding to the carbons of the methoxy groups.

Applications in Synthetic Chemistry

5-Bromo-2,3-dimethoxypyridine is a key intermediate in the synthesis of more complex molecules, primarily due to the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as an excellent leaving group in various palladium-catalyzed reactions, including:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions provide access to a wide range of substituted 2,3-dimethoxypyridine derivatives, which are precursors to biologically active compounds.

Palladium-catalyzed cross-coupling reactions of **5-Bromo-2,3-dimethoxypyridine**.

Role in Drug Discovery and Development

Substituted pyridines are prevalent scaffolds in medicinal chemistry. **5-Bromo-2,3-dimethoxypyridine** serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of neuroscience.

Synthesis of Dopamine Receptor Ligands

Research has shown that **5-Bromo-2,3-dimethoxypyridine** is a precursor in the synthesis of analogues that exhibit binding affinities for dopamine D₂, D₃, and D₄ receptors.[6] These receptors are significant targets in the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The general synthetic approach involves the modification of the 5-position of the pyridine ring to introduce pharmacophoric elements that interact with the dopamine receptors.

Potential Precursor for D-Amino Acid Oxidase (DAAO) Inhibitors

The development of inhibitors for D-amino acid oxidase (DAAO) is an active area of research for the treatment of schizophrenia.[7][8][9] DAAO is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor.[1][5] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[5][10] By inhibiting DAAO, the levels of D-serine in the brain can be increased, thereby enhancing NMDA receptor function.[1][5] The structural features of **5-Bromo-2,3-dimethoxypyridine** make it a plausible scaffold for the design and synthesis of novel DAAO inhibitors.

Experimental Protocols

While a specific detailed experimental protocol for a reaction starting with **5-Bromo-2,3-dimethoxypyridine** was not found in the provided search results, a general procedure for a Suzuki-Miyaura coupling reaction, a common application for this compound, can be outlined based on established methods for similar bromopyridine substrates.

General Protocol for Suzuki-Miyaura Coupling:

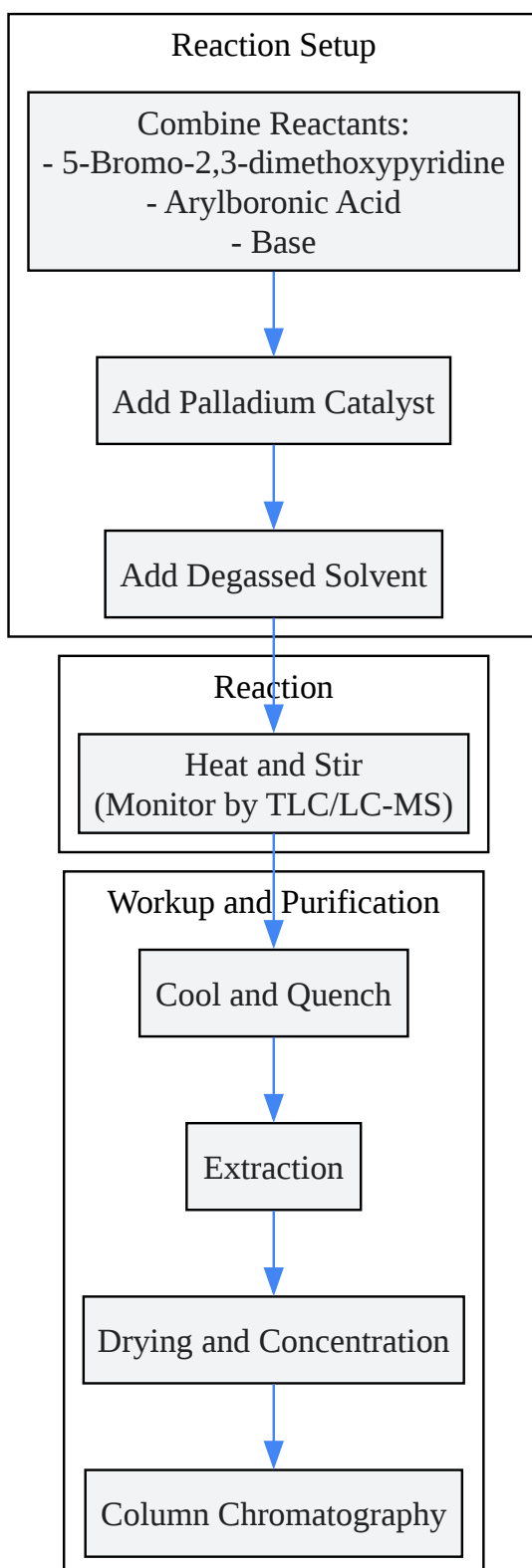
Materials:

- **5-Bromo-2,3-dimethoxypyridine**
- Arylboronic acid (1.2 equivalents)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
- Water (if using a two-phase system)

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **5-Bromo-2,3-dimethoxypyridine**, the arylboronic acid, and the base.

- Add the palladium catalyst.
- Add the degassed solvent(s).
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
- Upon completion, cool the reaction to room temperature.
- If a two-phase system is used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel.



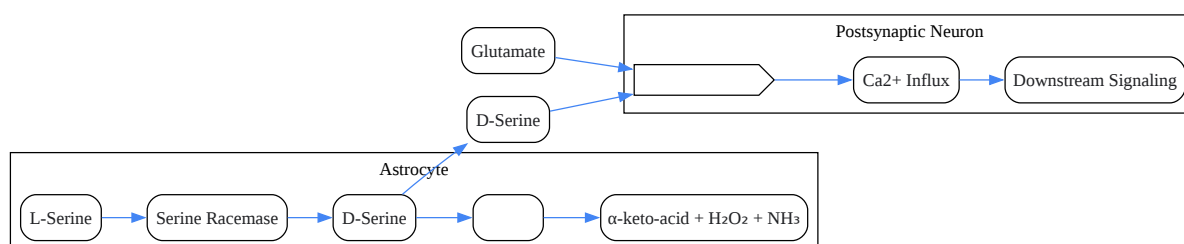
[Click to download full resolution via product page](#)

General workflow for a Suzuki-Miyaura coupling reaction.

Signaling Pathway of D-Amino Acid Oxidase (DAAO) in Schizophrenia

The DAAO enzyme plays a critical role in regulating the levels of D-serine, a key modulator of glutamatergic neurotransmission via the NMDA receptor. The hypofunction of this receptor is a central hypothesis in the pathophysiology of schizophrenia.

In the synaptic cleft, glutamate and a co-agonist, primarily D-serine, must both bind to the NMDA receptor to allow for the influx of calcium ions and subsequent downstream signaling.[5] D-serine is synthesized from L-serine by the enzyme serine racemase and is degraded by DAAO.[5] In individuals with schizophrenia, there is evidence of increased DAAO activity, leading to lower levels of D-serine.[10] This reduction in the available co-agonist contributes to the hypoactivity of the NMDA receptor, which is thought to underlie some of the cognitive and negative symptoms of the disorder.[5] Therefore, inhibiting DAAO is a promising therapeutic strategy to restore normal NMDA receptor function.



[Click to download full resolution via product page](#)

DAAO signaling pathway in the context of schizophrenia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. d-Amino acid oxidase and serine racemase in human brain: normal distribution and altered expression in schizophrenia. — Department of Psychiatry [psych.ox.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Contributions of the D-serine pathway to schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. D-Amino Acids as a Biomarker in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Bromo-2,3-dimethoxypyridine (CAS: 52605-98-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1280217#5-bromo-2-3-dimethoxypyridine-cas-number-52605-98-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com